

Application Notes and Protocols: Synthesis of a Representative PROTAC Targeting BRD4

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Compound of Interest		
Compound Name:	PROTAC BRD4 ligand-3	
Cat. No.:	B15541395	Get Quote

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate the transcription of critical oncogenes like c-MYC. Their dysregulation is implicated in various cancers, making them a prime target for therapeutic intervention. While traditional small-molecule inhibitors can block BRD4 activity, their effects are often transient and can be overcome by resistance mechanisms. PROTACs offer a more durable and potent approach by inducing the complete degradation of the BRD4 protein.

It is important to note that "PROTAC BRD4 ligand-3" is not a universally standardized nomenclature. The field of PROTAC research involves a wide array of proprietary and published molecules with distinct structures. This document provides a detailed synthesis protocol for ARV-825, a well-characterized and widely studied PROTAC that targets BRD4 for degradation by the E3 ligase cereblon (CRBN). ARV-825 is composed of a BRD4 ligand based on the BET inhibitor OTX015, a pomalidomide-based ligand for CRBN, and a polyethylene glycol (PEG) linker.



Data Presentation

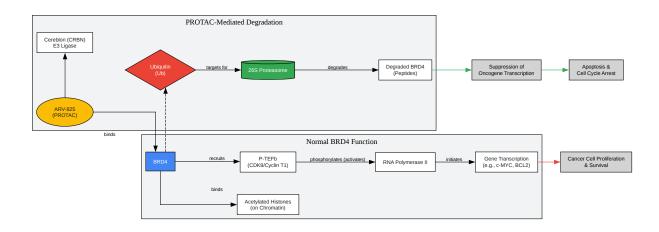
The following table summarizes key quantitative data for the synthesis and activity of the representative BRD4-targeting PROTAC, ARV-825.

Parameter	Value	Reference(s)
Chemical Formula	C46H47CIN8O9S	[1]
Molecular Weight	923.43 g/mol	[1]
BRD4 BD1 Binding (Kd)	90 nM	[2]
BRD4 BD2 Binding (Kd)	28 nM	[2]
DC ₅₀ (BRD4 Degradation)	<1 nM in Burkitt's Lymphoma (BL) cells	[1]
IC50 (Cell Viability)	Low nanomolar range (e.g., 7.8 nM in HGC27 gastric cancer cells)	[3][4]
Synthesis Yield (One-Pot)	~25%	[5]

Signaling Pathway and Mechanism of Action

BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes. The degradation of BRD4 by a PROTAC like ARV-825 disrupts this process, leading to the downregulation of target genes and subsequent anti-cancer effects.





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Caption: BRD4 signaling pathway and the mechanism of ARV-825-mediated degradation.

Experimental Protocols

The synthesis of ARV-825 can be achieved through a multi-step process involving the preparation of a BRD4-binding moiety, a pomalidomide-linker conjugate, and their subsequent coupling. More recent methods have streamlined this into a one-pot synthesis.[5][6] The following protocol is a representative convergent synthesis.

Part 1: Synthesis of the Pomalidomide-Linker Moiety

This part describes the synthesis of an amine-terminated PEG linker attached to pomalidomide.



Step 1.1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1) This starting material can be synthesized from 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride or procured commercially.

Step 1.2: Coupling of Pomalidomide Precursor with a Diamine Linker This step involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1)
- N-Boc-1,2-diaminoethane (or a suitable PEG-diamine linker)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Dissolve 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1.0 eq.) in DMSO.
- Add N-Boc-1,2-diaminoethane (1.1 eq.) and DIPEA (3.0 eq.).
- Heat the reaction mixture to 90 °C and stir for 16 hours.
- Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
- Purify the product by column chromatography to yield the Boc-protected pomalidomidelinker.

Deprotection:

- Dissolve the Boc-protected product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Stir at room temperature for 1-2 hours.



 Remove the solvent under reduced pressure to obtain the amine-terminated pomalidomide-linker (as a TFA salt).

Part 2: Synthesis of the Activated BRD4 Ligand

This involves activating a JQ1 or OTX015 analogue for amide coupling.

- Materials:
 - (+)-JQ1 carboxylic acid (a derivative of JQ1 with a carboxylic acid handle for linker attachment)
 - Pentafluorophenol
 - N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
 - Dichloromethane (DCM)
- Procedure:
 - Dissolve (+)-JQ1 carboxylic acid (1.0 eq.) and pentafluorophenol (1.1 eq.) in anhydrous DCM.
 - Add DCC (1.1 eq.) at 0 °C.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Evaporate the solvent to obtain the crude pentafluorophenyl (PFP) activated ester of the BRD4 ligand (9).

Part 3: Final Coupling to Synthesize ARV-825

This final step couples the two synthesized fragments.

- Materials:
 - Amine-terminated pomalidomide-linker (from Part 1)

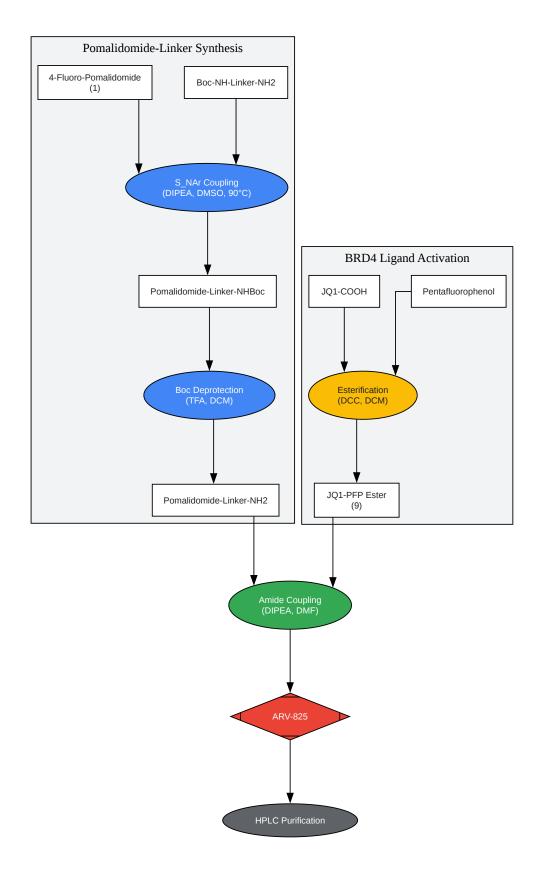


- Activated BRD4 ligand (9) (from Part 2)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Procedure:
 - Dissolve the amine-terminated pomalidomide-linker (1.0 eq.) in DMF.
 - Add DIPEA to neutralize the TFA salt.
 - Add a solution of the activated BRD4 ligand (9) (1.1 eq.) in DMF.
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by LC-MS.
 - Upon completion, purify the crude product by reverse-phase HPLC to yield ARV-825.
- Characterization:
 - Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis strategy for ARV-825.





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Caption: Convergent synthesis workflow for the BRD4-targeting PROTAC ARV-825.



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